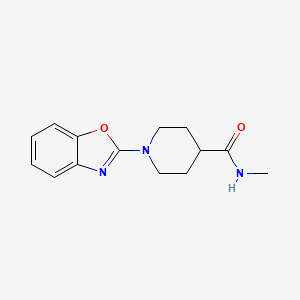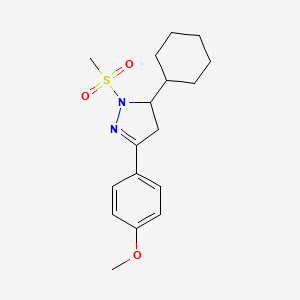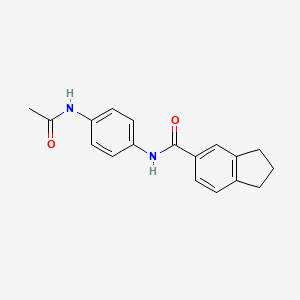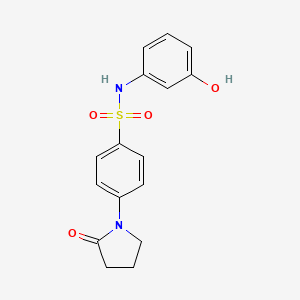
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea (CFM-2) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a member of the urea class of compounds and is structurally similar to other compounds that have been used in the treatment of various diseases.
Wirkmechanismus
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain, inflammation, and anxiety. It has also been shown to have potential benefits for the treatment of conditions such as epilepsy, depression, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is its specificity for FAAH. It does not affect other enzymes or receptors in the body, which reduces the risk of side effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea. One area of interest is its potential use in the treatment of chronic pain. Another area of research is focused on its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
In conclusion, 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is a synthetic compound that has shown potential for a variety of therapeutic applications. Its ability to inhibit FAAH and increase endocannabinoid levels has been the focus of much research in recent years. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Synthesemethoden
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate to form 1-(2-fluorophenyl)-3-cyclopropylurea. The resulting compound is then treated with methyl isocyanate to form 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain management, mood regulation, and inflammation. Inhibition of FAAH has been shown to increase the levels of endocannabinoids, which may have therapeutic benefits for a variety of conditions.
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-7-8-10)16(2)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDCPFHRBVPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)





![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)